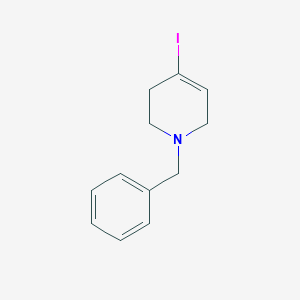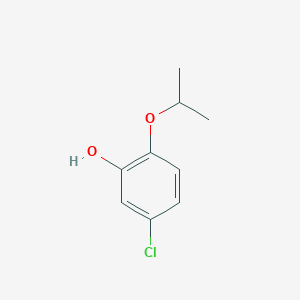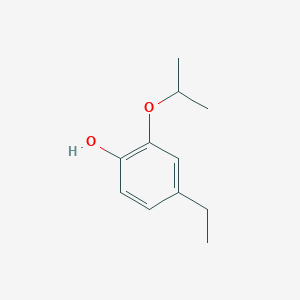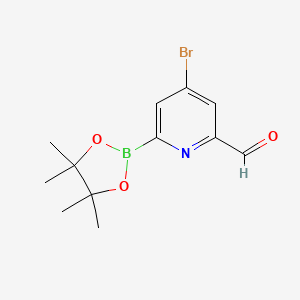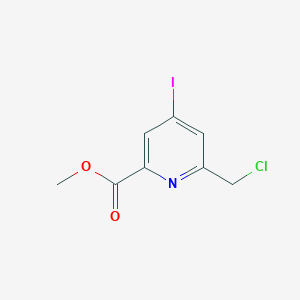
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is a heterocyclic organic compound that belongs to the pyridine family This compound is characterized by the presence of a chloromethyl group at the 6th position, an iodine atom at the 4th position, and a carboxylate ester group at the 2nd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the halogenation of a pyridine precursor to introduce the iodine atom, followed by chloromethylation and esterification reactions.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc iodide.
Esterification: The carboxylate ester group is typically introduced by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Cross-Coupling Reactions: The iodine atom allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, or alkenes under inert atmosphere.
Ester Hydrolysis: Acidic or basic aqueous solutions.
Major Products:
Nucleophilic Substitution: Substituted pyridine derivatives.
Cross-Coupling Reactions: Biaryl or alkene-substituted pyridine derivatives.
Ester Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Applications De Recherche Scientifique
Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is largely dependent on its reactivity and the functional groups present. The chloromethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The iodine atom enables cross-coupling reactions, allowing for the formation of carbon-carbon bonds. The ester group can undergo hydrolysis, providing access to carboxylic acid derivatives.
Comparaison Avec Des Composés Similaires
- Methyl 6-(bromomethyl)-4-iodopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-bromopyridine-2-carboxylate
- Methyl 6-(chloromethyl)-4-fluoropyridine-2-carboxylate
Comparison: Methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate is unique due to the presence of both a chloromethyl and an iodine substituent, which provides a versatile platform for various chemical transformations. Compared to its brominated or fluorinated analogs, the iodine atom offers distinct reactivity in cross-coupling reactions, making it particularly valuable in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C8H7ClINO2 |
|---|---|
Poids moléculaire |
311.50 g/mol |
Nom IUPAC |
methyl 6-(chloromethyl)-4-iodopyridine-2-carboxylate |
InChI |
InChI=1S/C8H7ClINO2/c1-13-8(12)7-3-5(10)2-6(4-9)11-7/h2-3H,4H2,1H3 |
Clé InChI |
DDXICBFXGMNONJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=N1)CCl)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


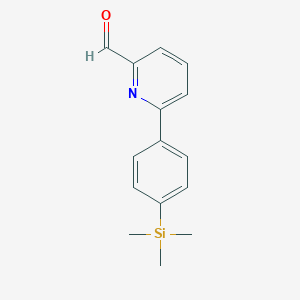
![1-{2-[(1-Methoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl}octahydrocyclopenta[b]pyrrole-2-carboxylic acid (non-preferred name)](/img/structure/B14852561.png)
![5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B14852572.png)
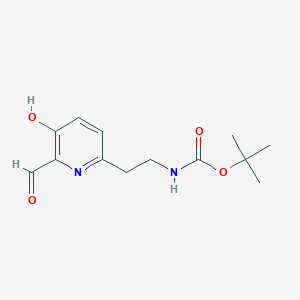
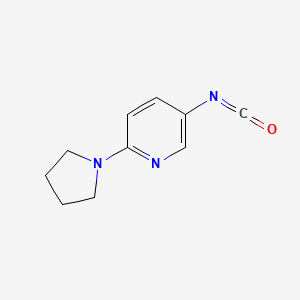
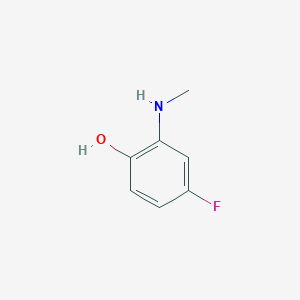
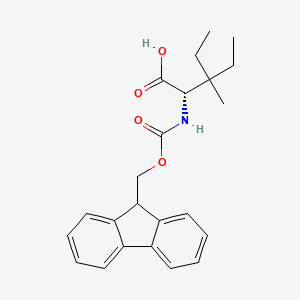
![(2S)-2-[(Tert-butoxycarbonyl)amino]-2-methylpentanoic acid](/img/structure/B14852613.png)
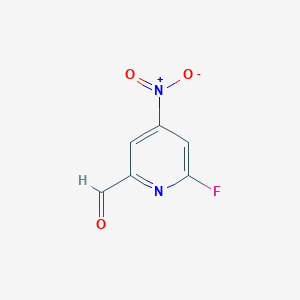
![N-[4,5-dihydroxy-2-hydroxyimino-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B14852622.png)
